7-Aminoheptan-2-one hydrochloride
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Overview
Description
7-Aminoheptan-2-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of heptanone, featuring an amino group at the seventh position and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoheptan-2-one hydrochloride typically involves the reaction of 2-heptanone with ammonia or an amine under controlled conditions. The process may include steps such as:
Amination: 2-Heptanone is reacted with ammonia or an appropriate amine to introduce the amino group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity of 2-heptanone and ammonia or amine.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoheptan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Aminoheptan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Aminoheptane: A similar compound with an amino group at the second position instead of the seventh.
Heptanone Derivatives: Other derivatives of heptanone with different functional groups.
Uniqueness: 7-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group at specific positions allows for unique reactivity and interactions compared to other heptanone derivatives .
Biological Activity
7-Aminoheptan-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the chemical formula C7H16ClNO, is characterized by an amino group and a ketone functional group, which are crucial for its biological activity. The compound's structure can influence its interaction with biological targets, affecting its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound has been studied for its potential as a neuroprotective agent and its role in modulating neurotransmitter systems.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that this compound exhibits neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
- Cardiovascular Effects : Similar compounds have shown potential as myocardial stimulants and vasodilators, indicating that this compound may also influence cardiovascular functions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Neuroprotective | Reduces oxidative stress | |
Antimicrobial | Inhibits growth of specific bacteria | |
Cardiovascular | Potential vasodilatory effects |
Case Study 1: Neuroprotection in Cell Cultures
A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for commonly used antibiotics, suggesting a potential alternative therapeutic agent.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications to the amino group or the carbon chain length have been shown to significantly alter its activity profile.
Properties
IUPAC Name |
7-aminoheptan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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